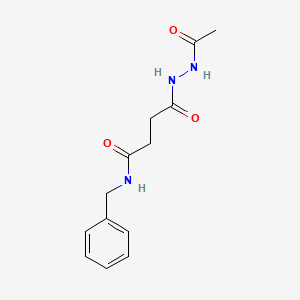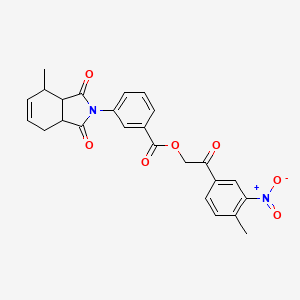![molecular formula C21H24F2N4O3 B3935407 N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B3935407.png)
N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline
Descripción general
Descripción
N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline, also known as BAY 41-8543, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties.
Mecanismo De Acción
N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline 41-8543 acts as a potent and selective inhibitor of soluble guanylate cyclase (sGC), which is an enzyme that plays a key role in the regulation of vascular tone and platelet function. By inhibiting sGC, N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline 41-8543 increases the levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and antiplatelet effects.
Biochemical and Physiological Effects:
N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline 41-8543 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of cGMP, which leads to vasodilation and antiplatelet effects. It has also been found to have neuroprotective properties and to enhance cognitive function. In addition, it has been investigated for its ability to inhibit tumor growth and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline 41-8543 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of sGC in various biological processes. However, there are also some limitations to its use. It has been found to have poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of future directions for research on N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline 41-8543. One area of interest is its potential use in the treatment of heart failure. Another area is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been investigated for its ability to inhibit tumor growth and angiogenesis, so further research in this area could be promising. Additionally, research could be conducted to improve the solubility of N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline 41-8543 in water, which would make it a more useful tool for lab experiments.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline 41-8543 has been studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology. In neurology, it has been found to have neuroprotective properties and to enhance cognitive function. In cardiology, it has been studied for its potential use in the treatment of heart failure. In oncology, it has been investigated for its ability to inhibit tumor growth and angiogenesis.
Propiedades
IUPAC Name |
[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O3/c1-3-24(4-2)18-14-19(20(27(29)30)13-17(18)23)25-9-11-26(12-10-25)21(28)15-5-7-16(22)8-6-15/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTWHPBJMIDZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-(benzyloxy)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3935329.png)
methanone](/img/structure/B3935349.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935353.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935359.png)
![N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3935363.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-butoxybenzamide](/img/structure/B3935376.png)
![2-methyl-5-(2-oxopropyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B3935379.png)

![2-(acetylamino)-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935403.png)
![9-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B3935406.png)
![2-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B3935415.png)
![1-(1,3-benzodioxol-5-yl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B3935421.png)
![3-isopropoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935423.png)
